![molecular formula C11H10BrN5O B11621282 5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol](/img/structure/B11621282.png)

5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

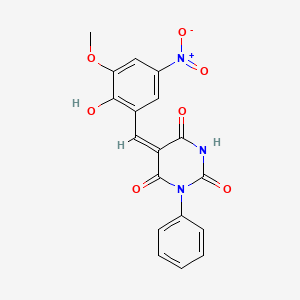

5-[(2E)-2-(2-Brombenzyliden)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol ist eine chemische Verbindung, die zur Klasse der Triazinderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Brombenzylidengruppe aus, die an eine Hydrazinylgruppe gebunden ist, welche wiederum mit einem Triazinring verbunden ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-[(2E)-2-(2-Brombenzyliden)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol beinhaltet typischerweise die Kondensation von 2-Brombenzaldehyd mit 6-Methyl-1,2,4-triazin-3-amin in Gegenwart eines geeigneten Katalysators. Die Reaktion wird unter Rückflussbedingungen in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt. Die Reaktionsmischung wird anschließend abgekühlt, und das Produkt wird durch Filtration isoliert und durch Umkristallisation gereinigt.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese umfassen. Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung der Ausbeute und Reinheit sowie die Implementierung effizienter Reinigungstechniken wie Säulenchromatographie oder Kristallisation beinhalten.

Chemische Reaktionsanalyse

Reaktionstypen

5-[(2E)-2-(2-Brombenzyliden)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Substitution: Das Bromatom in der Benzylidengruppe kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Nucleophile wie Amine in Gegenwart einer Base wie Triethylamin.

Hauptprodukte, die gebildet werden

Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.

Reduktion: Bildung der entsprechenden Alkohole oder Amine.

Substitution: Bildung substituierter Benzylidenderivate.

Wissenschaftliche Forschungsanwendungen

5-[(2E)-2-(2-Brombenzyliden)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol hat verschiedene wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Die Verbindung wird wegen ihres Potenzials als Antikrebsmittel untersucht, da sie bestimmte Enzyme hemmen kann, die an der Proliferation von Krebszellen beteiligt sind.

Materialwissenschaften: Sie wird für ihre Verwendung bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften erforscht.

Biologische Forschung: Die Verbindung wird als Sonde verwendet, um verschiedene biologische Prozesse zu untersuchen, darunter Enzyminhibition und Proteinwechselwirkungen.

Wirkmechanismus

Der Wirkmechanismus von 5-[(2E)-2-(2-Brombenzyliden)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In der medizinischen Chemie ist die Verbindung dafür bekannt, Enzyme wie Tyrosinkinasen zu hemmen, die eine entscheidende Rolle bei der Zellsignalübertragung und der Entstehung von Krebs spielen. Die Hemmung erfolgt durch die Bindung der Verbindung an die aktive Stelle des Enzyms, wodurch der Zugang des Substrats und die anschließende Enzymaktivität verhindert werden.

Analyse Chemischer Reaktionen

Types of Reactions

5-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

5-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: May be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action for 5-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE involves its interaction with molecular targets such as enzymes and proteins. The compound’s hydrazone linkage and triazine ring allow it to form stable complexes with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 5-[(2E)-2-(2-Chlorbenzyliden)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol

- 5-[(2E)-2-(2-Fluorbenzyliden)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol

- 5-[(2E)-2-(2-Iodbenzyliden)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol

Einzigartigkeit

Die Einzigartigkeit von 5-[(2E)-2-(2-Brombenzyliden)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol liegt im Vorhandensein des Bromatoms, das der Verbindung unterschiedliche elektronische und sterische Eigenschaften verleiht. Dies kann die Reaktivität der Verbindung und ihre Wechselwirkung mit biologischen Zielstrukturen beeinflussen, wodurch sie zu einem wertvollen Kandidaten für spezifische Anwendungen in der medizinischen Chemie und den Materialwissenschaften wird.

Eigenschaften

Molekularformel |

C11H10BrN5O |

|---|---|

Molekulargewicht |

308.13 g/mol |

IUPAC-Name |

5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one |

InChI |

InChI=1S/C11H10BrN5O/c1-7-10(14-11(18)17-15-7)16-13-6-8-4-2-3-5-9(8)12/h2-6H,1H3,(H2,14,16,17,18)/b13-6+ |

InChI-Schlüssel |

HAGBVRRGTRXFEX-AWNIVKPZSA-N |

Isomerische SMILES |

CC1=NNC(=O)N=C1N/N=C/C2=CC=CC=C2Br |

Kanonische SMILES |

CC1=NNC(=O)N=C1NN=CC2=CC=CC=C2Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-2-(4-morpholinyl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621200.png)

![7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11621210.png)

methylidene]propanamide](/img/structure/B11621212.png)

![1-[3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenyl]ethanone](/img/structure/B11621220.png)

![6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11621224.png)

![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B11621230.png)

![(5Z)-3-benzyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B11621234.png)

![(3-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11621239.png)

![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide](/img/structure/B11621247.png)

![(5Z)-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11621254.png)

![7-butan-2-yl-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621262.png)

![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621264.png)

![(3Z)-5-bromo-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11621270.png)